ethyl 4-(3-{5-[(5E)-3-(2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}ethyl)-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamido)benzoate
Description
Ethyl 4-(3-{5-[(5E)-3-(2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}ethyl)-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamido)benzoate is a structurally complex thiazolidinone derivative characterized by dual thiazolidinone moieties, sulfanylidene groups, and ester-functionalized aromatic substituents. Its molecular complexity necessitates advanced analytical tools, such as X-ray crystallography (e.g., SHELX) and NMR spectroscopy, for structural validation.
Properties
IUPAC Name |
ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O8S4/c1-3-41-27(37)17-5-9-19(10-6-17)31-21(35)13-15-33-25(43)23(45-29(33)39)24-26(44)34(30(40)46-24)16-14-22(36)32-20-11-7-18(8-12-20)28(38)42-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,31,35)(H,32,36)/b24-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGAVBWCUGCWTB-WCWDXBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=S)C(=C3C(=S)N(C(=O)S3)CCC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=S)/C(=C\3/C(=S)N(C(=O)S3)CCC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-{5-[(5E)-3-(2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}ethyl)-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamido)benzoate likely involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazolidinone rings through cyclization reactions.
- Introduction of the carbamoyl group via carbamoylation reactions.
- Esterification to introduce the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pH to favor desired reaction pathways.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{5-[(5E)-3-(2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}ethyl)-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the thiazolidinone rings.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the carbamoyl or ester groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Ethyl 4-(3-{5-[(5E)-3-(2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}ethyl)-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamido)benzoate may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action for ethyl 4-(3-{5-[(5E)-3-(2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}ethyl)-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamido)benzoate would depend on its specific biological activity. Generally, compounds with thiazolidinone rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester and carbamoyl groups may also play roles in binding to molecular targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiazolidinone derivatives are a well-studied class due to their diverse pharmacological properties. Key structural analogs include:
*Tanimoto coefficients (0–1) based on fingerprint comparisons using tools like the US-EPA CompTox Dashboard and Shiny applications.
- Core Modifications: The target compound’s dual thiazolidinone cores distinguish it from mono-core analogs like aglaithioduline.
- Substituent Effects: Ester groups at the benzoate moiety may improve solubility over nonpolar substituents (e.g., triisopropylsilyl in ), while the carbamoylethyl chain could mimic HDAC-inhibitor zinc-binding motifs.
Molecular and Pharmacokinetic Properties
Comparative molecular properties and predicted pharmacokinetics:
- The target compound’s higher logP compared to aglaithioduline suggests increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit:
- HDAC Inhibition: Aglaithioduline shows ~70% similarity to SAHA, a known HDAC inhibitor, suggesting the target compound may share epigenetic modulation capabilities.
- Antibacterial Potential: Brominated thiazolidinones from marine sponges () highlight the role of sulfur-containing moieties in antimicrobial activity.
Analytical and Computational Methods
- Structural Validation: SHELX programs and ORTEP are critical for crystallographic analysis of thiazolidinone derivatives.
- Molecular Networking : Tools like GNPS () enable bioactivity prediction via fragmentation pattern clustering (cosine scores >0.5).
- Force Field Optimization : UFF force fields () are optimal for energy minimization in molecular dynamics simulations, aiding stability assessments.
Biological Activity
Ethyl 4-(3-{5-[(5E)-3-(2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}ethyl)-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological properties. The presence of ethoxycarbonyl and various functional groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolidinone moiety is known to exhibit anti-inflammatory and antimicrobial properties. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways critical for cellular responses.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of similar thiazolidinone derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Ethyl Derivative | P. aeruginosa | 64 µg/mL |
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in breast cancer cells by activating caspase pathways.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Caspase activation |
Study 1: Antimicrobial Efficacy
A study published in Wiley-VCH assessed the antibacterial activity of a series of thiazolidinone derivatives similar to ethyl 4-(3-{...}). The results indicated that compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Study 2: Anticancer Potential
In another study focusing on the anticancer properties of thiazolidinones, derivatives were tested against several cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
